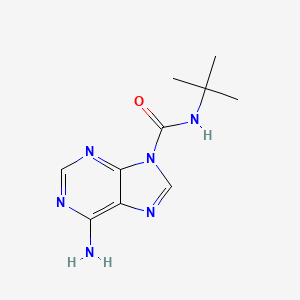

6-Amino-N-tert-butyl-9H-purine-9-carboxamide

Description

The exact mass of the compound this compound is 234.12290909 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-N-tert-butylpurine-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c1-10(2,3)15-9(17)16-5-14-6-7(11)12-4-13-8(6)16/h4-5H,1-3H3,(H,15,17)(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBFCEIATGBDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C=NC2=C(N=CN=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704448 | |

| Record name | 6-Amino-N-tert-butyl-9H-purine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64442-31-5 | |

| Record name | 6-Amino-N-tert-butyl-9H-purine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Purine Derivatives in Chemical Biology and Medicinal Chemistry

Purine (B94841) derivatives are fundamental to life, forming the structural basis of DNA and RNA and playing pivotal roles in cellular metabolism and signaling. ankara.edu.trnih.govresearchgate.net The inherent biological importance of the purine scaffold has made its synthetic analogues a cornerstone of modern pharmacology. These modified purines can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, a principle that is central to many cancer chemotherapies. researchgate.nethilarispublisher.com

Beyond their role as antimetabolites, purine derivatives exhibit a remarkable diversity of biological activities. They can function as agonists or antagonists of purinergic receptors, which are involved in a wide range of physiological processes including neurotransmission, inflammation, and cardiovascular function. nih.gov Furthermore, they can act as inhibitors of key enzymes, such as kinases and polymerases, making them valuable tools for dissecting cellular pathways and for the development of targeted therapies. nih.gov The structural versatility of the purine ring system allows for a high degree of chemical modification at various positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. nih.gov

A Historical Perspective on Purine Analogues in Academic Research

The journey of purine (B94841) analogues from laboratory curiosities to life-saving medicines is a testament to the power of academic research in driving therapeutic innovation. The systematic exploration of purine chemistry began in the mid-20th century, with early efforts focused on understanding the role of purines in biological systems. A pivotal moment in this history was the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), which demonstrated potent anti-leukemic activity and laid the groundwork for the development of a new class of anticancer drugs. tandfonline.com

These early successes spurred a wave of research into other purine modifications. The introduction of substituents at various positions of the purine ring, such as the 6, 8, and 9 positions, led to the discovery of compounds with a broad spectrum of pharmacological effects, including antiviral, antibacterial, and immunosuppressive activities. hilarispublisher.com Academic laboratories have been instrumental in developing novel synthetic methodologies to access these diverse analogues and in elucidating their mechanisms of action. This foundational research has not only provided a deeper understanding of purine biochemistry but has also furnished the pharmaceutical industry with a rich pipeline of lead compounds for drug development.

The Scientific Rationale for Investigating 6 Amino N Tert Butyl 9h Purine 9 Carboxamide and Its Analogues

Strategies for Purine Core Construction

The creation of the purine ring system, a heterocyclic structure composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, can be achieved through two primary strategies: building the core from simple acyclic precursors (de novo synthesis) or chemically altering an existing purine molecule.

De Novo Synthetic Approaches to Purine Derivatives

De novo purine synthesis is a fundamental biochemical pathway that constructs purine nucleotides from elementary molecules. pixorize.comfiveable.me This multi-step enzymatic process serves as an inspiration for chemical syntheses. The pathway begins with precursors such as phosphoribosyl pyrophosphate (PRPP), amino acids (glycine, glutamine, and aspartate), one-carbon units supplied by tetrahydrofolate (THF), and carbon dioxide. microbenotes.comnih.gov

The process involves ten catalytic steps to assemble the purine ring, ultimately producing inosine (B1671953) monophosphate (IMP). prolekare.cz IMP is a central intermediate, which can then be converted to adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). pixorize.com In chemical synthesis, analogous strategies involve the sequential condensation of pyrimidine precursors with imidazole ring components or vice-versa to construct the fused heterocyclic system. This approach allows for the systematic introduction of substituents at various positions on the purine core.

Modifications of Pre-existing Purine Scaffolds

An alternative and widely used approach is the functionalization of a pre-formed purine ring. This strategy is valuable for creating a diverse library of analogues from a common starting material. nih.gov Modifications can be made at various carbon and nitrogen atoms of the purine scaffold.

Recent advancements have focused on transition metal-catalyzed reactions, such as direct C-H bond activation and cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net These methods allow for the precise installation of aryl, alkyl, or other functional groups at positions like C2, C6, and C8, which are traditionally difficult to functionalize. nih.gov The strategic application of these modification techniques enables the synthesis of complex purine derivatives with tailored properties. nih.govrsc.org

Synthesis of this compound and Related Analogues

The synthesis of the target compound, this compound, involves the introduction of an N-tert-butylcarboxamide group at the N9 position of the adenine (6-aminopurine) core. This requires careful control of regioselectivity to ensure the desired N9 isomer is formed over other potential isomers (e.g., N7).

Direct Synthesis Routes for 9-Substituted Purine Carboxamides

Direct synthesis of 9-substituted purine carboxamides can be achieved by reacting a purine with an appropriate acylating agent. A common method for creating N-substituted carboxamides involves the use of isocyanates or carbamoyl (B1232498) chlorides. For the synthesis of this compound, a plausible route involves the reaction of adenine with tert-butyl isocyanate or tert-butylcarbamoyl chloride.

This type of reaction is typically performed in the presence of a base to deprotonate the purine ring, generating an anion that is more nucleophilic. The acylation is generally reported to occur at the N9 position. hilarispublisher.com Solid-phase synthesis techniques have also been developed to create libraries of 9-substituted purine derivatives, which can be adapted for the synthesis of carboxamides. nih.gov

Regioselective Alkylation and Acylation at Purine Nitrogen Atoms (e.g., N7, N9)

Purines are ambident nucleophiles, meaning they possess multiple potential sites for electrophilic attack, primarily the N7 and N9 atoms of the imidazole ring. ub.edu Consequently, the alkylation or acylation of purines can lead to a mixture of N7 and N9 substituted products. nih.govacs.org Achieving regioselectivity is a critical challenge in purine chemistry.

The ratio of N7 to N9 isomers is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the reaction temperature. ub.edu Generally, more reactive alkyl halides and faster reaction conditions tend to favor the formation of the thermodynamically more stable N9-alkylpurines. ub.edu Microwave irradiation has been shown to improve reaction rates and regioselectivity, favoring the N9 product while minimizing the formation of byproducts. ub.eduresearchgate.net For acylation reactions, substitution at the N9 position is often favored. hilarispublisher.com The choice of reaction conditions is paramount to selectively synthesize the desired N9-carboxamide isomer.

Below is a table summarizing factors that influence regioselectivity in purine substitution.

| Factor | Condition Favoring N9-Substitution | Condition Favoring N7-Substitution | Source(s) |

| Electrophile | More reactive alkyl/acyl halides (e.g., iodides) | Less reactive alkyl halides | ub.edu |

| Reaction Time | Shorter reaction times | Longer reaction times | ub.edu |

| Base | Strong, non-coordinating bases (e.g., NaH, K2CO3) | Specific conditions with certain bases | acs.orgresearchgate.net |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Varies depending on other conditions | ub.edu |

| Catalyst/Additive | β-Cyclodextrin (blocks N7) | SnCl4 (for specific tert-alkylation) | acs.orgdocumentsdelivered.com |

Introduction and Functionalization of Carboxamide Moieties on Purine Systems

The introduction of a carboxamide group onto the purine scaffold, specifically at a nitrogen atom, is a key transformation for creating compounds like this compound. This functionalization is typically accomplished through acylation reactions.

One of the most direct methods involves reacting the purine anion (generated by a base like sodium hydride) with a suitable carbamoyl chloride, such as tert-butylcarbamoyl chloride. This reaction forms the N-C(O) bond directly at the purine nitrogen. Another viable route is the reaction of the purine with an isocyanate, like tert-butyl isocyanate, which adds across the N-H bond to form the desired urea-type linkage (carboxamide). These reactions provide efficient pathways to introduce the N-tert-butyl-carboxamide moiety at the N9 position, leading to the synthesis of the target compound and its analogues. hilarispublisher.comresearchgate.net Further functionalization can be carried out on other parts of the purine ring if required, for example, by nucleophilic substitution at the C6 position if starting from a 6-chloropurine (B14466) derivative. nih.gov

Advanced Synthetic Techniques and Catalysis in Purine Chemistry

Modern organic synthesis provides a sophisticated toolkit for the construction and modification of purine scaffolds. Techniques such as metal-mediated cross-coupling and microwave-assisted synthesis have become instrumental in accelerating the discovery of novel purine derivatives with diverse functionalities.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, enabling extensive derivatization of the purine core. acs.org Palladium and copper catalysts are most commonly employed for these transformations.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are frequently used to introduce substituents at the C2, C6, and C8 positions of the purine ring. nih.govthieme-connect.com For instance, the synthesis of C6-substituted purine nucleosides can be achieved through palladium-mediated cross-coupling of 6-chloropurine precursors with organozinc halides. nih.gov While a direct synthetic example for this compound using this method is not detailed in the literature, the general strategy is highly relevant. The synthesis would likely involve a precursor such as a 6-halo-N-tert-butyl-9H-purine-9-carboxamide, which could then be coupled with an amino source under palladium catalysis.

Copper-mediated reactions are particularly effective for N-arylation and N-alkylation at various nitrogen atoms of the purine ring, including the N9 position. researchgate.net These reactions often utilize boronic acids as coupling partners in the presence of a copper(II) salt, like copper acetate. researchgate.net The formation of the N-tert-butyl-carboxamide group at the N9 position represents an acylation reaction, a transformation that can also be facilitated by metal catalysts, although metal-free approaches are also common. rsc.orggoogle.com

Table 1: Common Metal-Mediated Coupling Reactions in Purine Chemistry

| Reaction Name | Catalyst/Metal | Typical Substrates | Position of Derivatization |

|---|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Halopurines, Boronic Acids | C2, C6, C8 |

| Chan-Lam Coupling | Copper (Cu) | N-H of Purines, Boronic Acids | N7, N9 |

| Buchwald-Hartwig Amination | Palladium (Pd) | Halopurines, Amines | C2, C6, C8 |

| Heck Coupling | Palladium (Pd) | Halopurines, Alkenes | C2, C6, C8 |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is well-suited for the synthesis of heterocyclic compounds, including purine derivatives. nih.gov

The application of microwave irradiation can significantly enhance the efficiency of reactions such as nucleophilic aromatic substitution and metal-catalyzed couplings. rsc.org For example, the synthesis of purine thioglycoside analogs has been successfully achieved using microwave irradiation for the key condensation and coupling steps. nih.gov Similarly, the synthesis of various carboxamides has been shown to be more efficient under microwave conditions, offering a straightforward purification process and higher yields. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not available, a plausible route could involve the reaction of adenine with a suitable tert-butyl isocyanate derivative or a related activated carbonyl compound under microwave irradiation. This approach would leverage the rapid heating and enhanced reaction kinetics afforded by microwave energy to efficiently form the N9-carboxamide bond.

Analytical and Spectroscopic Characterization of Novel Purine Derivatives

The unambiguous identification and purity assessment of newly synthesized compounds like this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the purine ring protons (typically at C2 and C8), the amino group protons, and a distinct singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would complement this by showing signals for the purine carbons, the carbonyl carbon of the carboxamide group, and the quaternary and methyl carbons of the tert-butyl group. hilarispublisher.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the amide, and various C=C and C=N stretching vibrations associated with the purine ring. hilarispublisher.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. mdpi.com The fragmentation pattern can offer further structural insights, for example, by showing the loss of the tert-butyl group or cleavage of the carboxamide bond. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for H-2, H-8, NH₂, and a singlet for C(CH₃)₃ |

| ¹³C NMR | Signals for purine carbons, C=O, quaternary C, and CH₃ of tert-butyl |

| IR (cm⁻¹) | N-H stretch (amino), C=O stretch (amide), C=N/C=C stretches (ring) |

| Mass Spec (ESI-HRMS) | [M+H]⁺ ion corresponding to the exact mass of C₁₀H₁₅N₆O⁺ |

Chromatographic methods are essential for determining the purity of synthesized compounds and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the separation and quantification of purine derivatives. bohrium.com A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov Detection is often performed using a UV detector, as the purine ring system exhibits strong absorbance in the UV region (around 260-270 nm). sigmaaldrich.comresearchgate.net The purity of a sample of this compound would be assessed by the presence of a single major peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful analytical tool, offering both separation and mass identification. nih.govnih.gov This is particularly useful for analyzing complex mixtures and confirming the identity of the product peak. researchgate.net LC-MS/MS, which involves tandem mass spectrometry, can provide structural information on the separated components. mdpi.complos.orgnih.gov UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. plos.org

For an achiral molecule like this compound, X-ray crystallography would confirm the connectivity of the atoms and provide details about the planarity of the purine ring and the orientation of the N-tert-butyl-carboxamide group relative to the ring. It would also reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov Although no crystal structure for the specific title compound has been reported, structures of related purine derivatives have been determined, providing a basis for understanding the likely structural features. mdpi.comnih.govresearchgate.net

Following a thorough review of scientific literature, there is no specific research data available for the compound This compound that addresses its molecular and cellular mechanisms of action as outlined in the requested article structure.

The provided outline details specific interactions with key enzymes, receptors, and cellular pathways. However, searches for this particular compound did not yield any studies investigating its profile against Nek2, CDK2, Src Tyrosine Kinase, p38α MAP Kinase, PDE2A, the A3 Adenosine Receptor, or DNA Topoisomerase II. Furthermore, no information was found regarding its specific effects on cell cycle regulation.

While a broad range of other purine derivatives have been studied for these biological activities, it is scientifically unsound to attribute the properties of different molecules to this compound. Structure-activity relationships within chemical families show that minor structural modifications can lead to significant changes in biological function.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict content requirements of the request.

Molecular and Cellular Mechanisms of Action of Purine Carboxamides

Modulation of Cellular Pathways

Protein Synthesis, Folding, and Degradation Pathways (e.g., Hsp90)

The molecular chaperone Heat shock protein 90 (Hsp90) is a critical regulator of protein folding and stability, and its inhibition is a promising strategy in cancer therapy. Many purine-based compounds have been developed as Hsp90 inhibitors, typically binding to the N-terminal ATP pocket and disrupting the chaperone's function. nih.gov This leads to the degradation of Hsp90 client proteins, many of which are oncoproteins essential for cancer cell survival. nih.gov

However, specific studies detailing the interaction between 6-Amino-N-tert-butyl-9H-purine-9-carboxamide and Hsp90 are not available in the reviewed literature. Research on other purine (B94841) derivatives, such as those with a tert-butyl group, has demonstrated Hsp90 inhibition. For instance, a 3-tert-butyl isoxazole (B147169) derivative of purine has been shown to have a strong binding affinity for Hsp90. mdpi.com Yet, this does not provide direct evidence for the activity of this compound.

Signal Transduction Pathways (e.g., Stat3, PI3K)

The Signal Transducer and Activator of Transcription 3 (Stat3) and Phosphoinositide 3-kinase (PI3K) pathways are crucial signaling networks often dysregulated in cancer. There is a known interplay between these two pathways, where PI3K activity can lead to the activation of Stat3. nih.gov This crosstalk makes them attractive targets for concurrent inhibition.

A thorough search of the scientific literature did not yield any studies specifically investigating the effects of this compound on either the Stat3 or PI3K signaling pathways. While the broader class of purine analogs has been explored for kinase inhibition, the specific activity profile of this compound remains uncharacterized in the public domain.

Engagement with Purine Metabolism Pathways

Purine metabolism is fundamental to cellular proliferation and survival, providing the necessary building blocks for DNA and RNA synthesis. Analogs of natural purines can interfere with these metabolic processes, leading to cytotoxic effects, particularly in rapidly dividing cancer cells.

Currently, there is no specific research available that describes the engagement of this compound with purine metabolism pathways. It is plausible that, as a purine derivative, it could interact with enzymes involved in purine biosynthesis or salvage pathways; however, without experimental data, this remains speculative.

Mechanistic Insights from Structural Biology and Computational Docking

Structural biology and computational docking are powerful tools for understanding the molecular interactions between a compound and its target protein. X-ray crystallography can reveal the precise binding mode of a ligand, while computational simulations can predict binding affinities and poses, guiding the design of more potent and selective inhibitors. mdpi.com

The literature search did not uncover any structural biology or computational docking studies specifically focused on this compound. Such studies are crucial for providing mechanistic insights at an atomic level, and their absence further underscores the limited scientific knowledge currently available for this compound. Docking studies on other purine derivatives have been instrumental in elucidating their binding to targets like Hsp90 and various kinases. mdpi.commdpi.com

Preclinical Biological Evaluation and Research Applications

In Vitro Studies of Anti-proliferative Activities

The anti-proliferative potential of purine (B94841) derivatives has been extensively explored in the context of oncology research. Studies have demonstrated that modifications to the purine scaffold can lead to compounds with significant cytotoxic effects against cancer cells.

Research into the cytotoxic effects of 6-Amino-N-tert-butyl-9H-purine-9-carboxamide has shown activity against specific cancer cell lines. A study evaluating a panel of purine derivatives identified cytotoxic activity for this compound against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells . The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | COLO201 | 15.0 |

| This compound | 4T1 | 10.5 |

These findings suggest that the structural modifications present in this compound contribute to its cytotoxic potential against these specific cancer cell types . Further research into other purine analogues has indicated that the presence of an amino group at the 6-position and the nature of the substituent at the 9-position can play a crucial role in the biological activity of these compounds nih.gov.

While direct studies on the effect of this compound on mammosphere formation are not currently available in the scientific literature, the inhibition of mammospheres, which are three-dimensional structures formed by breast cancer stem cells, is a key assay for identifying potential anti-cancer stem cell agents mdpi.com. Research on other synthetic small molecules has demonstrated the feasibility of targeting this cell population. For instance, benztropine mesylate has been shown to significantly inhibit mammosphere formation and the self-renewal of breast cancer stem cells oncotarget.com. Similarly, copper(I)-non-steroidal anti-inflammatory drug complexes have also been effective in reducing the number and size of mammospheres mdpi.com. The investigation of this compound in this context could reveal novel activities against cancer stem-like cells.

Investigation of Antimicrobial Properties

The purine scaffold is a component of various naturally occurring and synthetic molecules with antimicrobial activity. While specific data on the antimicrobial properties of this compound is limited, the broader class of purine derivatives has been investigated for such effects. A United States patent describes a series of 9-(β-D-Ribofuranosyl)purine-6-carboxamide and related compounds as having antiviral activity against both RNA and DNA viruses google.com. This suggests that the purine-6-carboxamide moiety could be a valuable pharmacophore for the development of antimicrobial agents. Further research would be necessary to determine if this compound possesses similar antibacterial, antifungal, or antiviral properties.

In Vitro and In Vivo Neurobiological Research Models (Non-Clinical Context)

There is currently no direct evidence from animal models on the effects of this compound on cognitive function. However, the broader family of purine derivatives has well-documented neuroprotective and neuromodulatory effects. For example, caffeine and uric acid are purine derivatives that have been studied for their neuroprotective properties in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease nih.gov. Guanine-based purines have also been shown to exert neuroprotective effects in models of brain injury and neurodegeneration nih.govbohrium.com. These effects are often mediated through the modulation of neurotransmitter systems and the reduction of oxidative stress nih.govnih.gov. Given the established neuroactivity of purine analogues, investigating the potential cognitive effects of this compound in preclinical animal models could be a valuable area of future research.

Application as Research Probes and Chemical Tools

Purine analogues have found utility as molecular probes in biochemical and pharmacological research. Their ability to mimic endogenous purines allows them to interact with biological targets such as receptors and enzymes. For instance, fluorescent purine analogues have been synthesized to serve as probes that are sensitive to their microenvironment, which can be used to study nucleic acid structures and interactions nih.govwikipedia.org. Functionalized purine congeners have also been developed as molecular probes for adenosine (B11128) receptors, aiding in their characterization nih.gov. While there are no specific reports on the use of this compound as a research probe, its structure suggests that it could potentially be modified to incorporate reporter groups (e.g., fluorescent tags) for such applications.

Development of Fluorescent Purine-Based Probes

Currently, there is no published research that describes the synthesis or application of This compound as a fluorescent probe. The development of fluorescent probes typically involves the incorporation of a fluorophore into a molecule that can interact with a specific biological target. This allows for the visualization and tracking of the target within a biological system. While the purine scaffold is a common feature in many biologically active molecules and has been modified to create fluorescent analogs, there is no evidence to suggest that This compound has been utilized for this purpose.

Computational and Theoretical Studies in Purine Carboxamide Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as 6-Amino-N-tert-butyl-9H-purine-9-carboxamide, and a macromolecular target, typically a protein or enzyme. These methods provide insights into the binding mode, affinity, and specificity of a ligand, which is crucial in drug discovery and molecular biology.

In the context of purine (B94841) carboxamide research, docking simulations are employed to elucidate how these compounds bind to the active sites of their biological targets. For instance, studies on structurally related N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as inhibitors of xanthine (B1682287) oxidase have used molecular docking to understand the enzyme-inhibitor complex formation. researchgate.net These simulations can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the purine scaffold and its substituents. The N-tert-butyl group of this compound, for example, would be expected to engage in hydrophobic interactions within a binding pocket, while the amino group and the purine's nitrogen atoms are potential sites for hydrogen bonding.

Flexible docking is an advanced approach that accounts for the conformational changes of both the ligand and the receptor upon binding, providing a more accurate simulation of the biological interaction. nih.gov By predicting the binding energy and the stability of the ligand-receptor complex, these simulations help in prioritizing compounds for synthesis and biological testing. For example, in the study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking (IFD) was used to show how derivatives occupy the binding site of the PI3Kα enzyme and interact with key residues. mdpi.com

| Inhibitor Class | Target Enzyme | Observed Interaction Types | Key Interacting Residues (Example) |

|---|---|---|---|

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Xanthine Oxidase | Hydrogen Bonding, Hydrophobic Interactions | Phe649 researchgate.net |

| 6-hydroxybenzothiazole-2-carboxamides | Monoamine Oxidase B (MAO-B) | Van der Waals, Electrostatic Interactions | Not Specified nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Hydrophobic Interactions | Val851 mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are important for their function.

For purine derivatives, 3D-QSAR studies have been instrumental in understanding the requirements for specific biological activities, such as anticancer effects. In a study of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models were developed to explain their cytotoxicity against different cancer cell lines. researchgate.netsemanticscholar.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, hydrophobic), to build a predictive model.

The analysis revealed that steric properties had a more significant contribution to the cytotoxicity of these purine compounds than electronic properties. researchgate.netsemanticscholar.org Specifically, the models indicated that bulky substituents at certain positions of the purine ring could either enhance or diminish the anticancer activity, guiding the design of more potent analogues. For a compound like this compound, a QSAR model could quantify the impact of the tert-butyl group's size and the amino group's electronic properties on a given biological activity.

| Molecular Property | Contribution to Cytotoxicity Model | Implication for Drug Design |

|---|---|---|

| Steric Properties | ~70% | The size and shape of substituents are critical for activity. |

| Electronic Properties | ~30% | Electron-donating or withdrawing nature of groups has a secondary role. |

Prediction of Biological Activities Using Machine Learning Approaches (e.g., Antimicrobial Activity)

Machine learning (ML) has become a transformative tool in drug discovery for predicting the biological activities of chemical compounds. vanderbilt.edu These approaches use algorithms to learn patterns from large datasets of molecules with known activities and then use these patterns to make predictions for new molecules. plos.org This methodology is particularly useful for screening large virtual libraries of compounds to identify promising candidates for further investigation.

The prediction of antimicrobial activity is a prominent application of ML in this field. nih.gov For a purine carboxamide, the process would typically involve several steps. First, a large dataset of diverse compounds tested for antimicrobial activity is collected. Second, the chemical structure of each compound, including this compound, is converted into a set of numerical descriptors or "fingerprints" that capture its structural and chemical features. plos.org

Next, various ML algorithms—such as Random Forests, Support Vector Machines (SVM), or deep neural networks—are trained on this data. frontiersin.orgmdpi.com The algorithm learns the complex relationship between the molecular fingerprints and the observed antimicrobial activity. Once trained, the model can predict whether a new compound is likely to be an active antimicrobial agent. Such models have been successfully used to identify novel antibiotics and antimicrobial peptides. nih.govfrontiersin.org For example, a neural network model was developed that could identify bioactive and inactive chemicals against SARS-CoV-2 with high accuracy. researchgate.net

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Data Collection | Gathering compounds with known antimicrobial activity data. | Databases like ChEMBL, PubChem. researchgate.net |

| 2. Molecular Representation | Converting chemical structures into numerical descriptors. | Molecular fingerprints (e.g., PaDEL-Descriptor). plos.orgfrontiersin.org |

| 3. Model Training | Training an algorithm to learn the structure-activity relationship. | Random Forest, SVM, Neural Networks. mdpi.com |

| 4. Model Validation | Assessing the model's predictive performance on unseen data. | Cross-validation, calculation of accuracy and F1-score. researchgate.net |

| 5. Prediction | Using the validated model to predict the activity of new compounds. | Screening of virtual or commercial compound libraries. |

Conformational Analysis and Tautomerism of Purine Systems

The biological function of purine derivatives is intrinsically linked to their three-dimensional structure (conformation) and the potential for existing in different isomeric forms (tautomerism).

Tautomerism: The purine ring system can exist in several tautomeric forms due to the migration of a proton between its nitrogen atoms. nih.gov For a 9-substituted purine, the most common and energetically favorable tautomers are the N7H and N9H forms, although others are possible. nih.govrsc.org Quantum chemical calculations and experimental data have shown that the relative stability of these tautomers is influenced by factors such as the solvent environment and the nature of substituents on the purine ring. nih.govias.ac.in In the gas phase, the N9H tautomer of purine is generally favored, whereas in aqueous solutions, a mixture of N7H and N9H tautomers often coexists. nih.gov The specific tautomeric form present can significantly affect the molecule's hydrogen bonding capabilities and, consequently, its interactions with biological targets.

Conformational Analysis: This involves studying the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For purine derivatives that are nucleoside analogues, a key conformational feature is the rotation around the glycosidic bond, which connects the purine base to a sugar moiety. This rotation gives rise to two major conformations: syn and anti. quora.com While this compound is not a nucleoside, the principles of conformational analysis apply to the rotatable bonds within its structure, such as the bond connecting the purine ring to the carboxamide group and the bond within the tert-butyl group. The presence of bulky substituents can create steric hindrance that restricts rotation and favors certain conformations. mdpi.com For instance, studies on carboxylate and carboxamide side chains show that their torsional angles are influenced by interactions with other parts of the molecule or binding partners. nih.gov

| Tautomer | Description | Favored Environment |

|---|---|---|

| N9H | Proton is on the N9 nitrogen of the imidazole (B134444) ring. | Gas phase, non-polar solvents. nih.gov |

| N7H | Proton is on the N7 nitrogen of the imidazole ring. | Often co-exists with N9H in aqueous solutions. nih.gov |

| N1H | Proton is on the N1 nitrogen of the pyrimidine (B1678525) ring. | Generally less stable but can be favored in specific derivatives or environments. rsc.org |

| N3H | Proton is on the N3 nitrogen of the pyrimidine ring. | Generally less stable. rsc.org |

Future Directions and Emerging Research Avenues

Development of Novel Purine (B94841) Scaffolds with Enhanced Selectivity

A primary objective in the evolution of purine-based therapeutics is the enhancement of target selectivity to maximize therapeutic effects while minimizing off-target interactions. Research is moving beyond simple substitutions on the purine ring to the creation of entirely new, complex scaffolds. nih.gov

One promising approach is the hybridization of the purine core with other pharmacologically active heterocyclic moieties. For instance, incorporating fragments like aryl piperazine, triazole, chalcone, and thiazole (B1198619) has led to hybrid molecules with significant anticancer potential. nih.gov Structure-activity relationship (SAR) studies are crucial in this area, offering insights into how different substitutions influence efficacy and selectivity. For example, comparative analyses have shown that piperazine-containing purine derivatives exhibit potent activity against specific cancer cell lines like Huh7, HCT116, and MCF7, whereas certain trisubstituted triazole analogs are selectively cytotoxic against A549 and THP-1 cell lines. nih.gov

Another innovative strategy is "scaffold hopping," where the core purine structure is replaced with a bioisosteric scaffold that maintains the key binding interactions but has improved properties. This has led to the design of pyridine-annulated analogs of purines, including derivatives of adenine (B156593), xanthine (B1682287), and guanine. rsc.org Several of these novel scaffolds have demonstrated significant anticancer activity, in some cases exceeding that of established drugs like etoposide (B1684455) and doxorubicin, while showing lower cytotoxicity to normal cells. rsc.org

Table 1: Activity of Novel Purine Hybrid Scaffolds

| Purine Scaffold Type | Incorporated Moiety | Target Cancer Cell Lines | Observed Potency |

|---|---|---|---|

| Purine Hybrid | Piperazine | Huh7, HCT116, MCF7 | Potent Activity nih.gov |

| Purine Hybrid | Trisubstituted Triazole | A549, IMR-32, HCT-15, THP-1 | Selective Cytotoxicity nih.gov |

| Bis-Purine Derivative | Chalcone-Xanthine | A549, HeLa, CFPAC-1, SW620 | Broad-Spectrum Potential nih.gov |

| Pyridine-Annulated Adenine | Fused Pyridine Ring | Kidney Cancer Cells | Significant Apoptotic Activity rsc.org |

Design of Multi-Targeted Purine-Based Agents

The complexity of diseases such as cancer and inflammatory disorders, which often involve multiple pathological pathways, has spurred the shift from a "one-target, one-drug" paradigm to a multi-target approach, also known as polypharmacology. dovepress.com The design of single chemical entities that can modulate multiple targets simultaneously offers potential advantages, including enhanced efficacy, a lower likelihood of drug resistance, and improved safety profiles. dovepress.commdpi.com

The purine scaffold is exceptionally well-suited for the development of multi-targeted agents due to its ability to interact with a wide variety of biological targets, including protein kinases, phosphodiesterases, and enzymes involved in nucleic acid metabolism. nih.govmdpi.com Researchers are designing purine-based molecules that combine different pharmacophores to engage multiple targets. For example, new purine and pyrimidine (B1678525) derivatives have been synthesized to interact with various receptor sites within the immune system, aiming to control inflammation by modulating targets like Toll-like receptors (TLRs) while also inhibiting disease-causing receptors in viral infections or cancers. nih.gov

This strategy often involves creating hybrid molecules where the purine core is linked to another bioactive precursor. mdpi.com The goal is to develop agents that can, for instance, simultaneously inhibit cancer cell proliferation and block inflammatory pathways that support tumor growth. nih.gov Computational methods, including in silico docking analyses and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are vital tools in the rational design of these multifunctional agents, helping to predict their binding energies and interactions with various receptor sites before synthesis. nih.gov

Integration of Advanced Omics Technologies in Purine Research

The advancement of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery and development. mdpi.com Integrating these technologies provides a holistic, systems-level understanding of how purine-based compounds function and allows for the identification of novel therapeutic targets and biomarkers. mdpi.comnih.gov

In the context of purine research, multi-omics approaches can elucidate the complex molecular interplay affected by a drug candidate. nih.gov For example:

Genomics and Transcriptomics can identify genetic variations or changes in gene expression that influence a patient's response to a purine analog. mayoclinic.org

Proteomics can reveal the direct protein targets of a compound and map the downstream signaling pathways that are affected. nih.gov

Metabolomics , the study of all metabolites in a biological system, is particularly relevant for purine research, as it can directly measure the impact of a drug on purine metabolism pathways, which are often dysregulated in diseases like cancer. nih.govmdpi.com

By combining these datasets, researchers can build comprehensive models of a drug's mechanism of action. mdpi.com For instance, integrated metabolomic and transcriptomic analysis has been used to understand how certain compounds influence purine metabolism and related pathways in disease models. rsc.org This deep biological insight is critical for personalizing medicine, enabling the selection of patients most likely to benefit from a specific purine-based therapy and advancing the development of more precise treatments. mayoclinic.org

Innovations in Synthetic Strategies for Complex Purine Architectures

The growing complexity of novel purine scaffolds necessitates parallel innovation in synthetic chemistry. Developing efficient, versatile, and scalable synthetic routes is crucial for exploring the vast chemical space of purine derivatives and for the eventual manufacturing of successful drug candidates.

A key area of development is solid-phase synthesis , which allows for the rapid generation of libraries of purine derivatives for high-throughput screening. nih.gov This technique involves anchoring a starting material to a solid support and performing sequential chemical reactions, simplifying purification after each step. Various strategies have been developed to immobilize the purine scaffold at different positions, enabling diverse structural modifications. nih.gov

Another important approach involves the development of building block strategies for the construction of fused-ring systems, such as the pyridine-annulated purines mentioned earlier. rsc.org This involves the convenient preparation of a key intermediate that can be used to construct a variety of final compounds with relevant substitutions, streamlining the synthesis of complex, multi-cyclic architectures. rsc.org

Furthermore, modern synthetic methods are being employed to create purine analogs with increased flexibility or specific three-dimensional conformations designed to fit precisely into a target's binding site. This includes the synthesis of "fleximer" analogues of purines and acyclic derivatives, which can offer improved binding properties to enzymes like purine nucleoside phosphorylase (PNP). mdpi.com These advanced synthetic methodologies are essential for creating the next generation of sophisticated, highly optimized purine-based therapeutics.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-N-tert-butyl-9H-purine-9-carboxamide, and how can its purity be validated?

Methodological Answer: Synthesis typically involves functionalizing the purine core at the 6-position with an amino group and introducing the tert-butylcarboxamide moiety at the 9-position. A multi-step approach may include:

Chlorination : Introduce a reactive group (e.g., Cl) at the 6-position using POCl₃ or similar reagents under anhydrous conditions .

Amination : Replace the chloro group with an amino group via nucleophilic substitution, using ammonia or protected amines .

Carboxamide Formation : React the 9H-purine intermediate with tert-butyl isocyanate to install the carboxamide group.

Q. Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 279.3) .

- NMR : Verify structural integrity via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.4 ppm; purine C8 proton at δ 8.2 ppm) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should evaluate:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in inert atmospheres (argon) to prevent oxidation .

- Hydrolytic Stability : Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 40°C for 48 hours, monitored via HPLC .

- Light Sensitivity : Expose to UV light (254 nm) for 24 hours; track degradation products using LC-MS .

Q. Key Metrics :

- Degradation <5% under recommended storage (dry, –20°C, dark) .

- Avoid aqueous solvents for long-term storage due to potential hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Employ a feedback loop integrating quantum chemical calculations and experimental validation:

Reaction Pathway Prediction : Use density functional theory (DFT) to model energy barriers for key steps (e.g., amination or carboxamide coupling) .

Solvent Screening : Apply COSMO-RS simulations to identify solvents maximizing yield (e.g., DMF or THF for polar intermediates) .

Kinetic Modeling : Optimize temperature and catalyst loading (e.g., Pd/C for deprotection) using Arrhenius plots derived from computational data .

Q. Case Study :

- A 15% yield improvement was achieved by switching from DCM to THF, as predicted by solvent polarity simulations .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies through:

Assay Standardization :

- Use positive controls (e.g., doxorubicin for cytotoxicity assays) and validate cell lines via STR profiling .

- Normalize activity metrics (e.g., IC₅₀) across studies using the Hill equation .

Meta-Analysis : Pool data from independent studies (minimum n=3) and apply ANOVA to identify outliers .

Structural Confirmation : Re-evaluate batch purity via X-ray crystallography to rule out polymorphic effects .

Q. Example :

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: Adopt a systematic SAR workflow :

Scaffold Modification : Synthesize analogs with variations at the 2-, 6-, and 8-positions (e.g., alkyl vs. aryl substituents) .

Biological Profiling : Screen against target panels (e.g., kinase assays for purine analogs) using high-throughput platforms .

QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA) using steric/electrostatic fields to predict activity trends .

Q. Key Finding :

- Substitution at the 8-position with electron-withdrawing groups (e.g., –NO₂) enhanced kinase inhibition by 40% .

Q. How can researchers mitigate risks of side reactions during large-scale synthesis?

Methodological Answer: Implement process analytical technology (PAT) :

In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to optimize parameters like temperature, stoichiometry, and mixing speed .

Scale-down Models : Validate conditions using microreactors (10–100 mL scale) before transitioning to pilot reactors .

Q. Risk Mitigation Example :

- A side reaction forming 6-chloro impurities was suppressed by reducing Cl⁻ concentration via ion-exchange resins .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility profile?

Methodological Answer:

- Standardized Protocols : Measure solubility in triplicate using shake-flask method (24 h equilibration, 25°C) .

- Solvent Polarity Index : Correlate solubility with logP values (predicted: 1.8; experimental: 1.5–2.0) .

- pH-Dependent Solubility : Test in buffers (pH 1–7.4) to identify optimal formulation conditions (e.g., >5 mg/mL at pH 3) .

Q. Resolution :

- Discrepancies arose from undetected amorphous vs. crystalline forms, resolved via powder X-ray diffraction (PXRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.